molecular formula C9H7NO5 B12886846 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole

Katalognummer: B12886846
Molekulargewicht: 209.16 g/mol
InChI-Schlüssel: NOWGAJJHULNOMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of a base and an oxidizing agent. For instance, the reaction between 2-aminophenol and an aldehyde in a solvent like methyl cyanide or DMSO, using potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant, can yield the desired oxazole derivative . The reaction is often carried out under argon atmosphere with blue LED light for 24 hours, resulting in yields ranging from 58% to 92% .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of Deoxo-Fluor® reagent in a flow reactor can efficiently convert β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles using manganese dioxide .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, ozone.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.

Wirkmechanismus

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, the electron density from the aryl amine can be delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxy(hydroxy)methyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H7NO5

Molekulargewicht

209.16 g/mol

IUPAC-Name

2-hydroxy-2-(4-hydroxy-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H7NO5/c11-4-2-1-3-5-6(4)10-8(15-5)7(12)9(13)14/h1-3,7,11-12H,(H,13,14)

InChI-Schlüssel

NOWGAJJHULNOMV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.